7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H31N5O4 and its molecular weight is 441.532. The purity is usually 95%.
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Scientific Research Applications
Psychotropic Potential and Receptor Affinity
Research by Chłoń-Rzepa et al. (2013) on 8-aminoalkyl derivatives of purine-2,6-dione highlights the chemical diversification of purine-2,6-dione to design potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, demonstrating anxiolytic and antidepressant properties. This study reveals the importance of mixed 5-HT receptor ligands in exhibiting antidepressant and anxiolytic-like activities, indicating the potential for these compounds in psychotropic medication development (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Further studies expand on the analgesic and anti-inflammatory effects of derivatives, as explored by Zygmunt et al. (2015), who synthesized 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties. These compounds demonstrated significant analgesic activity in vivo, offering a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Structural Insights and Molecular Interactions
The structural analysis of these compounds, such as in the work of Karczmarzyk et al. (1995), provides insights into their molecular configuration, highlighting the planarity of the purine skeleton and the conformation of substituents which may influence their interaction with biological targets (Karczmarzyk et al., 1995).
Properties
IUPAC Name |
7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-15-7-5-9-18(11-15)32-14-17(29)13-28-19-20(25(3)23(31)26(4)21(19)30)24-22(28)27-10-6-8-16(2)12-27/h5,7,9,11,16-17,29H,6,8,10,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUOCOAVABRVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC(COC4=CC=CC(=C4)C)O)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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